molecular formula C13H7ClN2O B1421053 2-Chloro-5-(4-cyanobenzoyl)pyridine CAS No. 1187171-36-3

2-Chloro-5-(4-cyanobenzoyl)pyridine

Cat. No. B1421053
M. Wt: 242.66 g/mol
InChI Key: YWUHERVQQOUMFF-UHFFFAOYSA-N
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Description

“2-Chloro-5-(4-cyanobenzoyl)pyridine” is a chemical compound with the molecular formula C13H7ClN2O . It has a molecular weight of 242.66 . The compound appears as a yellow solid .


Molecular Structure Analysis

The molecule contains a total of 25 bonds, including 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 nitrile (aromatic) .


Physical And Chemical Properties Analysis

“2-Chloro-5-(4-cyanobenzoyl)pyridine” is a yellow solid . It has a molecular weight of 242.66 .

Scientific Research Applications

1. Molecular Salt and Cocrystal Synthesis

2-Chloro-4-nitrobenzoic acid and its derivatives are utilized in molecular salt and cocrystal synthesis. These compounds, including halogenated pyridine derivatives, play a pivotal role in crystal engineering, showcasing the importance of halogen bonds alongside strong hydrogen bonds for crystal stabilization. This research emphasizes the significance of halogen bonds in molecular structures, which could be an area of interest for compounds like 2-Chloro-5-(4-cyanobenzoyl)pyridine (Oruganti et al., 2017).

2. Fluorescent Probes for Ion Detection

Chloro and pyridine-containing compounds have been used to develop fluorescent probes for detecting ions like mercury. These compounds demonstrate how halogenated pyridine derivatives can be utilized in creating sensitive and selective probes for environmental and biological applications. This could suggest potential utility for similar compounds in sensory applications (Shao et al., 2011).

3. Catalytic Activity in Carbon–Carbon Bond Formation

N-Heterocyclic carbene and pyridine enhanced precatalyst preparation, stabilization, and initiation (PEPPSI) themed palladium complexes have shown significant catalytic activity in carbon–carbon bond-forming reactions. This suggests that similar structured compounds could potentially serve as catalysts in organic synthesis, promoting the formation of complex molecules (Akkoç et al., 2016).

4. Structural and Photophysical Properties of Complexes

Compounds with pyridine and chloro components have been analyzed for their structural and photophysical properties, showing diverse applications in material science, especially in light-emitting materials and devices. This area might be relevant for the study and application of 2-Chloro-5-(4-cyanobenzoyl)pyridine in creating new materials with specific light-emitting or absorbing properties (Mancilha et al., 2011).

properties

IUPAC Name

4-(6-chloropyridine-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O/c14-12-6-5-11(8-16-12)13(17)10-3-1-9(7-15)2-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUHERVQQOUMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249243
Record name 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-cyanobenzoyl)pyridine

CAS RN

1187171-36-3
Record name 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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